TC Lpa5 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TC LPA5 4 is a LPA5 receptor antagonist . It inhibits LPA-induced aggregation of isolated human platelets and exhibits selectivity for LPA5 against 80 other screened targets . It is a diphenyl pyrazole carboxylic acid .
Molecular Structure Analysis
The molecular formula of TC LPA5 4 is C23H23ClN2O3 . Its molecular weight is 410.89 . The chemical name is 5-(3-Chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid .Physical And Chemical Properties Analysis
TC LPA5 4 is a solid substance . It is soluble to 100 mM in DMSO and to 20 mM in ethanol . It should be stored at +4°C .科学研究应用
Thyroid Carcinoma Treatment
TC Lpa5 4 has been identified as a specific antagonist that inhibits cell proliferation and migration in thyroid carcinoma. This compound targets the LPAR5 receptor, which is upregulated in papillary thyroid carcinoma (PTC), particularly in BRAF-like PTC. By inhibiting the LPAR5 receptor, TC Lpa5 4 can significantly reduce the proliferation of various thyroid cancer cell lines and delay xenograft growth in vivo .
Multiple Myeloma CAR-T Therapy Enhancement
In the field of immunotherapy, TC Lpa5 4 plays a role in enhancing the efficacy of CAR-T therapy for multiple myeloma. It has been found that the LPAR5 receptor interacts with GPRC5D, a target for CAR-T cells. By using TC Lpa5 4 to inhibit LPAR5, researchers can potentially increase the surface expression of GPRC5D on multiple myeloma cells, thereby improving the effectiveness of CAR-T cell therapy .
Neuroinflammation Research
TC Lpa5 4 has been utilized in studies investigating the role of LPAR5 in murine microglia. By inhibiting this receptor, researchers can observe changes in neuroinflammatory responses, which is crucial for understanding various neurological disorders where inflammation plays a key role .
Platelet Aggregation Inhibition
This compound has been shown to inhibit LPA-induced aggregation of isolated human platelets. This application is significant in the study of thrombosis and other cardiovascular diseases where platelet aggregation is a contributing factor .
GPCR Trafficking Studies
TC Lpa5 4 is used in research to understand the trafficking effects of G protein-coupled receptors (GPCRs). It has been observed that the presence of LPA receptors activator can reduce the surface expression of GPRC5D, and TC Lpa5 4 can be used to investigate these dynamics further .
Cancer Progression Mechanism Elucidation
The compound aids in the elucidation of cancer progression mechanisms by allowing researchers to study the effects of LPAR5 inhibition on cancer cell behavior. This is particularly relevant in cancers where LPAR5 is known to be upregulated .
Drug Selectivity and Specificity Analysis
TC Lpa5 4 exhibits selectivity for LPA5 against a panel of over 80 screened targets. This characteristic makes it an important tool for analyzing the specificity of drug action and for the development of targeted therapies .
Pharmacological Research
As a pharmacological tool, TC Lpa5 4 helps in the study of the LPA signaling pathway, which is implicated in various physiological and pathological processes. Its role as an antagonist allows for the exploration of LPA5’s functions in different cellular contexts .
作用机制
Target of Action
The primary target of TC Lpa5 4 is the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor . This receptor plays a crucial role in various biological processes, including cell proliferation and migration .
Mode of Action
TC Lpa5 4 acts as an antagonist to the LPA5 receptor . It binds to the LPA5 receptor and inhibits its activation, thereby preventing the receptor from triggering downstream signaling pathways . The compound exhibits selectivity for LPA5 over 80 other screened agent targets .
Biochemical Pathways
Given that lpa5 is involved in various signaling pathways, it can be inferred that tc lpa5 4 may influence these pathways indirectly through its antagonistic action on the lpa5 receptor .
Result of Action
TC Lpa5 4 inhibits lysophosphatidic acid (LPA)-induced aggregation of isolated human platelets . This suggests that the compound may have potential therapeutic applications in conditions where platelet aggregation plays a role. Additionally, TC Lpa5 4 has been shown to inhibit cell proliferation and migration of thyroid cancer cells .
属性
IUPAC Name |
5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-29-18-9-5-8-17(13-18)26-22(14-21(25-26)23(27)28)16-10-11-19(20(24)12-16)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALUYKEGYUHQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)C4CCCCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TC Lpa5 4 |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。